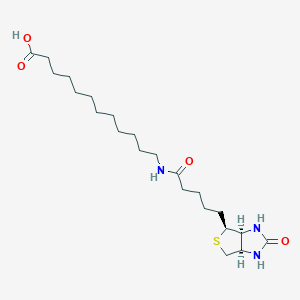

N-Biotinyl-12-aminododecanoic Acid

Übersicht

Beschreibung

“N-Biotinyl-12-aminododecanoic Acid” is a biochemical used in proteomics research . It has the molecular formula C22H39N3O4S .

Synthesis Analysis

The synthesis of similar compounds, such as ω-aminododecanoic acid, has been achieved through multi-enzyme cascade transformations using engineered E. coli . The process involves the use of P450, which catalyzes the terminal hydroxylation of dodecanoic acid (DDA), serving as a rate-limiting enzyme . The activity of P450 is jointly determined by the heme domain and the reductase domain .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 12-aminododecenoic acid involves coupling transaminase to oxylipin pathway enzymes . Seven ω-transaminases were found to convert 12-oxododecenoic acid into its corresponding amine .Wissenschaftliche Forschungsanwendungen

Synthesis of Biobased Polymers

“N-Biotinyl-12-aminododecanoic Acid” plays a crucial role in the synthesis of biobased polymers. These polymers are sustainable alternatives to petro-based polymers. Multienzyme cascades have been developed for the synthesis of biobased ω-aminocarboxylic acids, which serve as building blocks for polyamides .

Precursor for Nylon-12

This compound is used as a precursor for the synthesis of Nylon-12. Nylon-12 is a high-performance polymer with good heat, UV, and chemical resistance. It is manufactured by ring-opening polymerization of ω-laurolactam .

Biosynthesis from Renewable Sources

The biosynthesis of “N-Biotinyl-12-aminododecanoic Acid” from renewable sources is an attractive process in the polymer industry. This process is considered sustainable and environmentally friendly .

Production of Biochemicals

“N-Biotinyl-12-aminododecanoic Acid” is used in the production of various biochemicals from vegetable oil derivatives. These biochemicals have broad commercial and pharmaceutical implications, including cosmetics, adhesives, lubricants, surfactants, coatings, biofuels, and anticancer agents .

Enzyme Cascade Transformation

This compound can be synthesized from lauric acid (DDA) through multi-enzyme cascade transformation using engineered E. coli. The P450 enzyme, which catalyzes terminal hydroxylation of DDA, is a rate-limiting enzyme in this process .

Production of Nylon 12 Monomer

“N-Biotinyl-12-aminododecanoic Acid” is considered as one of the potential monomers of Nylon 12, a high-performance member of the bioplastic family .

Safety and Hazards

Zukünftige Richtungen

The biosynthesis of ω-aminododecanoic acid from renewable sources is an attractive process in the polymer industry . This process could potentially be applied to the synthesis of “N-Biotinyl-12-aminododecanoic Acid” and other similar compounds. Future research could focus on improving the efficiency of these biosynthesis processes .

Wirkmechanismus

Target of Action

N-Biotinyl-12-aminododecanoic Acid is a derivative of biotin . Biotin, also known as Vitamin B7, plays a crucial role in the body’s metabolic processes. It acts as a coenzyme for carboxylases, the enzymes that assist in the metabolism of fats, carbohydrates, and proteins .

Mode of Action

The compound is frequently utilized in the biotinylation of proteins for a multitude of biotechnological purposes . Biotinylation is a process where biotin is attached to proteins, DNA, and other molecules to study or detect these biotinylated targets in various laboratory techniques.

Biochemical Pathways

Biotin is a coenzyme in essential metabolic pathways that support the synthesis of keratin . Keratin is a fibrous protein that forms the structural basis of hair, nails, and skin. Therefore, the action of N-Biotinyl-12-aminododecanoic Acid can influence these biochemical pathways.

Pharmacokinetics

It is known that the compound is solid and soluble in dmso and dmf . Its melting point is 215-217°C (lit.) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-Biotinyl-12-aminododecanoic Acid’s action are largely dependent on the specific proteins it targets for biotinylation. By attaching to these proteins, it can influence their function and detection in research settings .

Action Environment

The action, efficacy, and stability of N-Biotinyl-12-aminododecanoic Acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature . Moreover, the compound should be handled with care to avoid dust formation and inhalation .

Eigenschaften

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

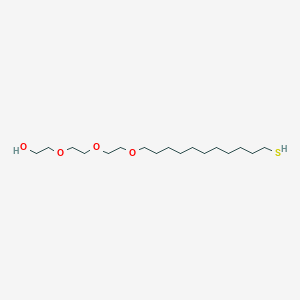

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl-12-aminododecanoic Acid | |

CAS RN |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)